1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
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Overview
Description
“1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride” is a chemical compound with the empirical formula C9H19Cl2N3 . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring containing two nitrogen atoms . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “this compound” is 240.17 . The SMILES string representation of the molecule isNC(C)C1=C(C)N(N=C1C)CC.[H]Cl.[H]Cl
. This provides a way to visualize the structure of the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The InChI key, which is a unique identifier for chemical substances, for this compound isMLDZCRGQWXOLME-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrazole Derivatives : Pyrazole derivatives, closely related to 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride, have been synthesized for various applications. For instance, a study reported the synthesis of 3,5-diphenyl-1H-pyrazole derivatives exhibiting local anesthetic, analgesic, and platelet antiaggregating activities (Bruno et al., 1994).
- Reaction with Hydrazines : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, structurally similar to the compound , has been shown to react with substituted hydrazines, leading to the formation of pyrazoles, highlighting the chemical reactivity of such compounds (Mikhed’kina et al., 2009).
Biological and Medicinal Research
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, akin to this compound, have been evaluated for their antimicrobial and anticancer properties. Some compounds demonstrated higher anticancer activity than the reference drug, doxorubicin, and exhibited good antimicrobial activities (Hafez et al., 2016).
- Chelating Agents : Pyrazole-containing chelating agents, closely related to the compound , have been synthesized, potentially useful in complexation reactions in chemical and biological systems (Driessen, 2010).
Material Science and Catalysis
- Corrosion Inhibitors : Bipyrazolic-type organic compounds, structurally related to this compound, have been studied as potential corrosion inhibitors. Density Functional Theory (DFT) studies have elucidated their inhibition efficiencies and reactive sites (Wang et al., 2006).
- Palladium Complexes : Compounds similar to the queried chemical have been used to form Palladium(II) complexes. These complexes have been characterized and have potential applications in catalysis and material science (Pañella et al., 2006).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride involves the reaction of 1-ethyl-3,5-dimethylpyrazole with ethylene diamine followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "1-ethyl-3,5-dimethylpyrazole", "ethylene diamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "1. Dissolve 1-ethyl-3,5-dimethylpyrazole in diethyl ether.", "2. Add ethylene diamine to the solution and stir for several hours at room temperature.", "3. Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt.", "4. Filter the solid product and wash with diethyl ether.", "5. Dissolve the product in water and adjust the pH with sodium hydroxide.", "6. Filter the product and wash with water.", "7. Dry the product under vacuum to obtain 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride." ] } | |
CAS No. |
1255717-74-8 |
Molecular Formula |
C9H18ClN3 |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-5-12-8(4)9(6(2)10)7(3)11-12;/h6H,5,10H2,1-4H3;1H |
InChI Key |
IPHUXXQOYGISKI-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C(C)N)C.Cl.Cl |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C)N)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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